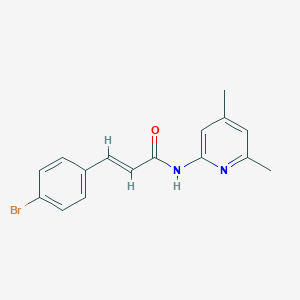
5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is known for its unique properties and diverse applications.
Mécanisme D'action
The mechanism of action of 5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the antitumor activity of this compound may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can affect various biochemical and physiological processes in cells. For example, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential area of investigation is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research is the elucidation of its mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo.
Méthodes De Synthèse
The synthesis of 5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 4-methoxybenzylhydrazine with 4-methylphenylglyoxal in the presence of a catalyst such as acetic acid. Another method involves the reaction of 4-methoxybenzylhydrazine with 4-methylphenylisothiocyanate in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
5-(4-methoxybenzyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, antifungal, and antibacterial activities. Furthermore, this compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-7-14(8-4-12)17-18-16(21-19-17)11-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKMFLMPBDFORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methoxyphenyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)
![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)
![N-[2-(difluoromethoxy)phenyl]-3-ethoxybenzamide](/img/structure/B5810646.png)


